6,8-Difluoro-2-tetralone

Description

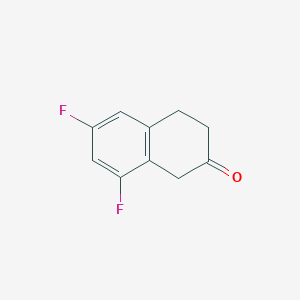

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,8-difluoro-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O/c11-7-3-6-1-2-8(13)5-9(6)10(12)4-7/h3-4H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIYLARKCSUHBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399076 | |

| Record name | 6,8-Difluoro-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

843644-23-5 | |

| Record name | 6,8-Difluoro-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,8-Difluoro-2-tetralone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6,8-Difluoro-2-tetralone: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,8-Difluoro-2-tetralone is a fluorinated bicyclic ketone of significant interest in medicinal chemistry and organic synthesis. Its unique structural and electronic properties, conferred by the presence of two fluorine atoms on the aromatic ring, make it a valuable building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structural features, synthesis, and potential biological activities of this compound. Detailed experimental protocols for its synthesis and for the evaluation of its biological activities are also presented.

Chemical Properties and Structure

This compound, with the IUPAC name 6,8-difluoro-3,4-dihydronaphthalen-2(1H)-one, is a white to off-white solid. The strategic placement of two fluorine atoms on the aromatic ring significantly influences its chemical reactivity and biological interactions.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈F₂O | [1] |

| Molecular Weight | 182.17 g/mol | [1] |

| CAS Number | 843644-23-5 | [2] |

| Melting Point | 96-98 °C | [3] |

| Physical Form | Solid | [3] |

| Purity | ≥95% - 98% | [3][4] |

| Solubility | Soluble in ACN (acetonitrile) | [3] |

| Storage | Store long-term in a cool, dry place; for high purity, store in an inert atmosphere, in a freezer under -20°C. | [3][4] |

Structural Information

The structural identifiers for this compound are provided in Table 2.

| Identifier | Value | Reference |

| IUPAC Name | 6,8-difluoro-3,4-dihydro-1H-naphthalen-2-one | [2] |

| SMILES | C1CC2=C(CC1=O)C(=CC(=C2)F)F | [2] |

| InChI | InChI=1S/C10H8F2O/c11-7-3-6-1-2-8(13)5-9(6)10(12)4-7/h3-4H,1-2,5H2 | [2] |

| InChIKey | JDIYLARKCSUHBH-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes, with intramolecular Friedel-Crafts acylation being a common and effective method.[1]

Synthetic Workflow

A plausible synthetic route starting from a commercially available difluorinated phenylacetic acid derivative is outlined below.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

This protocol is a general representation and may require optimization.

Step 1: Preparation of 4-(3,5-Difluorophenyl)butanoyl chloride

-

To a solution of 4-(3,5-difluorophenyl)butanoic acid (1 equivalent) in anhydrous dichloromethane, add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation

-

Add the crude 4-(3,5-difluorophenyl)butanoyl chloride to a pre-heated mixture of polyphosphoric acid (PPA) at 80-100 °C with vigorous stirring.

-

Maintain the temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice and stir until the PPA is fully hydrolyzed.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude product.

Step 3: Purification

-

Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Combine the fractions containing the pure product and evaporate the solvent to obtain a solid.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (Ketone) | 1715 - 1730 |

| C-F (Aromatic) | 1100 - 1300 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 2960 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would exhibit signals corresponding to the aromatic and aliphatic protons. The aromatic protons will show splitting patterns influenced by fluorine coupling. The aliphatic protons adjacent to the carbonyl group and the aromatic ring will appear as multiplets.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the aliphatic carbons.

¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms, likely with coupling to each other and to adjacent protons.

Mass Spectrometry

Predicted mass spectrometry data for this compound is available.[5]

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 183.06160 |

| [M+Na]⁺ | 205.04354 |

| [M-H]⁻ | 181.04704 |

Potential Biological Activities and Experimental Protocols

Tetralone scaffolds are known to exhibit a range of biological activities.[1] The introduction of fluorine atoms can enhance these properties.

Anticancer Activity

Derivatives of tetralone have shown potential as anticancer agents.[1] The cytotoxic effects of this compound can be evaluated using the MTT assay.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value can be calculated from the dose-response curve.

Antimicrobial Activity

The presence of fluorine atoms may enhance the antimicrobial efficacy of the tetralone scaffold.[1] The minimum inhibitory concentration (MIC) can be determined using the broth microdilution method.

Experimental Protocol: Broth Microdilution Method

-

Preparation of Compound Dilutions: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Monoamine Oxidase (MAO) Inhibition

Tetralone derivatives have shown promise as inhibitors of monoamine oxidase, an enzyme implicated in neurodegenerative diseases.[1] The inhibitory activity against MAO-A and MAO-B can be assessed using a fluorometric assay.

Experimental Protocol: MAO Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-A or MAO-B and a suitable fluorogenic substrate (e.g., kynuramine for MAO-A, benzylamine with Amplex Red for MAO-B).

-

Inhibition Assay: In a 96-well plate, pre-incubate the enzyme with various concentrations of this compound for a defined period.

-

Reaction Initiation: Initiate the reaction by adding the substrate.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Data Analysis: Calculate the rate of reaction and determine the IC₅₀ value of the inhibitor.

Conclusion

This compound is a versatile fluorinated building block with significant potential for the development of new pharmaceuticals. Its synthesis is achievable through established organic chemistry methodologies, and its structure offers opportunities for further derivatization to optimize biological activity. The protocols outlined in this guide provide a framework for the synthesis, purification, and biological evaluation of this promising compound, paving the way for future research and drug discovery efforts.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 6,8-Difluoro-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,8-Difluoro-2-tetralone is a fluorinated bicyclic aromatic ketone of significant interest in medicinal chemistry and drug development. Its strategic fluorine substitutions enhance its potential as a scaffold for synthesizing novel therapeutic agents, particularly in the areas of oncology and infectious diseases. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines a plausible synthetic approach based on established chemical principles, and discusses its potential biological significance. Due to the limited availability of public domain data, this guide also highlights areas where further experimental investigation is required.

Physicochemical Characteristics

This compound, with the systematic IUPAC name 6,8-difluoro-3,4-dihydro-1H-naphthalen-2-one, is a solid at room temperature.[1] The introduction of two fluorine atoms to the tetralone core significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in drug design.

Quantitative Data

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that some of these values are predicted through computational models due to the absence of extensive experimental data in peer-reviewed literature.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈F₂O | [2][3] |

| Molecular Weight | 182.17 g/mol | [2][3] |

| Melting Point | 96-98 °C | [1] |

| Boiling Point (Predicted) | 260.6 ± 40.0 °C | [2] |

| Density (Predicted) | 1.290 ± 0.06 g/cm³ | [2] |

| Appearance | Solid | [1] |

| CAS Number | 843644-23-5 | [3] |

| IUPAC Name | 6,8-difluoro-3,4-dihydro-1H-naphthalen-2-one | [3] |

| SMILES | C1CC2=C(CC1=O)C(=CC(=C2)F)F | [4] |

| InChI Key | JDIYLARKCSUHBH-UHFFFAOYSA-N | [4] |

Synthesis and Chemical Reactivity

Proposed Experimental Protocol: Synthesis of this compound

A potential synthetic pathway could involve a multi-step process starting from a suitably substituted difluorobenzene derivative, proceeding through a Friedel-Crafts acylation followed by cyclization.[2][5]

Step 1: Friedel-Crafts Acylation of 1,3-Difluorobenzene

-

To a stirred solution of 1,3-difluorobenzene in a suitable inert solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as aluminum chloride.

-

Cool the mixture in an ice bath.

-

Slowly add succinic anhydride to the cooled mixture.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture into ice-cold dilute hydrochloric acid.

-

Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude keto-acid intermediate.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Reduction of the Keto Group

-

Dissolve the purified keto-acid from Step 1 in a suitable solvent such as ethanol.

-

Add a reducing agent, for example, sodium borohydride, in portions at 0 °C.

-

Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC).

-

Acidify the mixture with dilute hydrochloric acid and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the difluorophenyl-substituted carboxylic acid.

Step 3: Intramolecular Friedel-Crafts Cyclization (Haworth Reaction)

-

Treat the carboxylic acid from Step 2 with a dehydrating agent such as polyphosphoric acid or Eaton's reagent.

-

Heat the mixture at an elevated temperature (e.g., 80-100 °C) for a specified period, monitoring the formation of the tetralone ring by TLC.

-

After the reaction is complete, pour the mixture onto crushed ice and extract the product with an organic solvent.

-

Wash the organic extract, dry it, and remove the solvent under vacuum.

-

Purify the resulting crude 6,8-Difluoro-1-tetralone by column chromatography.

Step 4: Conversion of 1-Tetralone to 2-Tetralone

The conversion of a 1-tetralone to a 2-tetralone can be a challenging transformation. A possible, though multi-step, route involves:

-

Reduction of the 1-keto group to a hydroxyl group using a reducing agent like sodium borohydride.

-

Dehydration of the resulting alcohol to form an alkene using an acid catalyst (e.g., p-toluenesulfonic acid).[6]

-

Epoxidation of the double bond using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA).[6]

-

Ring-opening of the epoxide, which can be facilitated by a Lewis acid, to yield the 2-tetralone.[6]

Purification: The final product, this compound, would likely be purified by column chromatography on silica gel followed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Chemical Reactivity

This compound possesses a ketone functional group and a difluorinated aromatic ring, which are the primary sites of its chemical reactivity.[2]

-

Reactions at the Carbonyl Group: The ketone can undergo nucleophilic addition reactions with various reagents such as Grignard reagents or organolithium compounds to form tertiary alcohols. It can also be reduced to the corresponding secondary alcohol, 6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol, using reducing agents like sodium borohydride.

-

Reactions involving the α-Protons: The protons on the carbons adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of substituents at the C1 and C3 positions.

-

Reactions on the Aromatic Ring: The fluorine atoms are deactivating and ortho-, para-directing for electrophilic aromatic substitution. However, due to steric hindrance and the deactivating effect, further substitution on the aromatic ring would likely require harsh reaction conditions.

Caption: General chemical reactivity of this compound.

Spectral Characteristics

Detailed experimental spectral data (¹H NMR, ¹³C NMR, FTIR) for this compound are not currently available in the public scientific literature. However, based on the known chemical shifts of related tetralone structures and the effects of fluorine substitution, the following spectral characteristics can be predicted.

Predicted ¹H NMR Spectrum

-

Aromatic Protons: The aromatic region would likely show two signals, a doublet and a triplet, corresponding to the two protons on the fluorinated ring. The fluorine atoms would cause splitting of these signals (H-F coupling).

-

Aliphatic Protons: The aliphatic region would exhibit complex multiplets corresponding to the three sets of methylene protons in the saturated ring. Protons on C1 and C3 would be adjacent to the carbonyl group and would likely appear as distinct multiplets. The protons on C4 would also form a multiplet.

Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon: A signal in the downfield region, typically around 200-210 ppm, would be characteristic of the ketone carbonyl carbon.

-

Aromatic Carbons: The aromatic region would display several signals for the six carbons of the benzene ring. The carbons directly bonded to fluorine would show large one-bond C-F coupling constants and would be significantly shifted.

-

Aliphatic Carbons: Three signals corresponding to the methylene carbons (C1, C3, and C4) would be present in the upfield region of the spectrum.

Predicted FTIR Spectrum

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1700-1725 cm⁻¹ corresponding to the stretching vibration of the ketone carbonyl group.

-

C-F Stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹ would be indicative of the C-F stretching vibrations.

-

Aromatic C=C Stretch: Medium to weak absorption bands in the 1450-1600 cm⁻¹ region would correspond to the C=C stretching vibrations of the aromatic ring.

-

C-H Stretch: Aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹, while aromatic C-H stretches would be observed just above 3000 cm⁻¹.

Biological Significance and Potential Applications

The tetralone scaffold is a well-established pharmacophore found in a variety of biologically active compounds, including anticancer and antibacterial agents.[1] The introduction of fluorine atoms can enhance the therapeutic potential of these molecules by:

-

Improving Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the in vivo half-life of a drug candidate.

-

Enhancing Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the potency of the compound.

-

Modulating Physicochemical Properties: Fluorine substitution can alter the lipophilicity and pKa of a molecule, which can improve its absorption, distribution, metabolism, and excretion (ADME) profile.

Given these properties, this compound is a valuable intermediate for the synthesis of novel drug candidates. Research on related tetralone derivatives suggests potential activity as inhibitors of enzymes such as monoamine oxidase, which is implicated in neurodegenerative diseases, as well as potential anticancer and antimicrobial properties.[2] However, the specific biological targets and signaling pathways of this compound have not yet been elucidated and require further investigation.

Caption: Proposed synthetic workflow for this compound.

Conclusion

This compound is a chemically intriguing molecule with considerable potential for applications in drug discovery and development. Its physicochemical properties, largely influenced by the presence of two fluorine atoms, make it a promising scaffold for the synthesis of novel bioactive compounds. While a complete experimental profile of this compound is yet to be published, this guide provides a solid foundation of its known characteristics and a scientifically sound basis for its synthesis and further investigation. Future research should focus on obtaining detailed experimental data, including spectroscopic characterization and biological evaluation, to fully unlock the potential of this and related fluorinated tetralones.

References

- 1. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy this compound | 843644-23-5 [smolecule.com]

- 3. This compound | C10H8F2O | CID 4076431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C10H8F2O) [pubchemlite.lcsb.uni.lu]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. CN104591988A - Method for synthesizing 6-bromo-2-tetralone - Google Patents [patents.google.com]

Spectral Data Analysis of 6,8-Difluoro-2-tetralone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 6,8-Difluoro-2-tetralone (CAS No. 843644-23-5), a fluorinated aromatic ketone of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectral data based on its chemical structure and established principles of NMR, IR, and Mass Spectrometry. It also includes detailed, generalized experimental protocols for acquiring such data for a solid aromatic ketone.

Chemical Structure and Properties

IUPAC Name: 6,8-difluoro-3,4-dihydro-1H-naphthalen-2-one[1] Molecular Formula: C₁₀H₈F₂O[1] Molecular Weight: 182.17 g/mol [1] Monoisotopic Mass: 182.05432120 Da[1]

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its molecular structure and comparison with spectral data of analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.2 | m | 1H | Ar-H |

| ~ 6.8 - 7.0 | m | 1H | Ar-H |

| ~ 3.6 | s | 2H | -C(=O)-CH₂ -Ar |

| ~ 3.1 | t | 2H | -CH₂ -CH₂-C(=O)- |

| ~ 2.6 | t | 2H | -CH₂-CH₂ -C(=O)- |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 205 | C =O |

| ~ 160 (dd) | C -F |

| ~ 158 (dd) | C -F |

| ~ 135 (d) | Ar-C |

| ~ 120 (dd) | Ar-C |

| ~ 115 (d) | Ar-C |

| ~ 110 (d) | Ar-C |

| ~ 45 | -C H₂-C(=O) |

| ~ 35 | -C H₂-CH₂-Ar |

| ~ 28 | -C H₂-CH₂-C(=O)- |

Table 3: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -110 to -120 | m | Ar-F |

| -115 to -125 | m | Ar-F |

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 2950-2850 | Medium | Aliphatic C-H stretch |

| ~ 1715 | Strong | C=O (ketone) stretch |

| ~ 1600, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~ 1250-1100 | Strong | C-F stretch |

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 182 | [M]⁺ (Molecular ion) |

| 154 | [M - CO]⁺ |

| 126 | [M - CO - C₂H₄]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required to obtain the spectral data for a solid aromatic ketone like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen and fluorine framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.[2][3] The choice of solvent is critical to avoid obscuring the analyte signals.[4] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).[2][3]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Typical parameters include a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional fluorine spectrum.

-

No special solvent is required as long as it does not contain fluorine.

-

Chemical shifts are typically referenced to an external standard like CFCl₃.

-

Caption: General workflow for NMR spectral data acquisition and analysis.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Thin Film Method):

-

Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[5][6]

-

Film Casting: Apply a drop of the solution onto the surface of a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin solid film of the compound on the plate.[5][6]

-

Data Acquisition:

-

Place the salt plate in the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

The typical scanning range is 4000-400 cm⁻¹.

-

Caption: General workflow for IR spectral data acquisition using the thin film method.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[7] The sample must be free of particulate matter.

-

Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5 or equivalent).

-

GC Separation:

-

Inject a small volume (typically 1 µL) of the sample solution into the heated GC inlet, where it is vaporized.[8]

-

The vaporized sample is carried by an inert gas (e.g., helium) through the capillary column.

-

A temperature program is used to separate the analyte from any impurities based on boiling point and column interaction.

-

-

MS Analysis:

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer (typically using Electron Ionization, EI, at 70 eV).

-

The resulting ions (molecular ion and fragment ions) are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to support the proposed structure.

Caption: General workflow for GC-MS data acquisition and analysis.

References

- 1. This compound | C10H8F2O | CID 4076431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. web.mit.edu [web.mit.edu]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. uoguelph.ca [uoguelph.ca]

- 8. memphis.edu [memphis.edu]

Technical Guide on the Solubility and Stability of 6,8-Difluoro-2-tetralone

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Difluoro-2-tetralone is a fluorinated derivative of tetralone, a bicyclic chemical intermediate.[1] Its structure, featuring a ketone and a difluorinated aromatic ring, makes it a valuable building block in medicinal chemistry and materials science.[1] Compounds based on the tetralone scaffold have shown a range of biological activities, including potential anticancer and antimicrobial properties.[1]

The solubility and stability of a compound are fundamental parameters that dictate its suitability for further development, particularly in pharmaceuticals. Solubility affects bioavailability and formulation strategies, while stability data determines storage conditions, shelf-life, and potential degradation pathways. This guide outlines the standard methodologies for systematically evaluating the aqueous and organic solubility, as well as the intrinsic stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[2][3][4]

1.1 Physicochemical Properties of this compound

A summary of known and predicted physicochemical properties is presented below. Experimentally determined values should be recorded to complete the compound's profile.

| Property | Value | Source |

| IUPAC Name | 6,8-difluoro-3,4-dihydro-1H-naphthalen-2-one | PubChem[5] |

| CAS Number | 844434-23-5 | Smolecule[1] |

| Molecular Formula | C₁₀H₈F₂O | ChemBK[6] |

| Molar Mass | 182.17 g/mol | PubChem[5] |

| Predicted Boiling Point | 260.6 ± 40.0 °C | ChemicalBook[7] |

| Predicted Density | 1.290 ± 0.06 g/cm³ | ChemBK[6] |

| Melting Point | Experimental Data Required | |

| pKa | Experimental Data Required | |

| LogP | Experimental Data Required |

Solubility Assessment

The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. For drug development, solubility in aqueous and pharmaceutically relevant organic solvents is critical. The following protocol describes the standard shake-flask method for determining thermodynamic solubility.

2.1 Experimental Protocol: Thermodynamic Solubility Determination

This protocol is designed to determine the equilibrium solubility of this compound in various solvents at controlled temperatures.

Materials:

-

This compound

-

Calibrated analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pH meter

-

Volumetric flasks and pipettes

-

HPLC-UV or UPLC-MS system

-

Solvents:

-

pH 1.2 HCl Buffer

-

pH 4.5 Acetate Buffer

-

pH 6.8 Phosphate Buffer

-

pH 7.4 Phosphate Buffered Saline (PBS)

-

Water (Type I)

-

Ethanol

-

Propylene Glycol

-

Polyethylene Glycol 400 (PEG 400)

-

Procedure:

-

Add an excess amount of this compound (e.g., 5-10 mg) to a glass vial. The amount should be sufficient to ensure a saturated solution with visible solid remaining.

-

Add a precise volume of the desired solvent (e.g., 1 mL) to the vial.

-

Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C and 37 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be conducted to optimize this duration.

-

After shaking, allow the vials to stand for at least 1 hour to let coarse particles settle.

-

Carefully withdraw an aliquot of the supernatant. To remove any undissolved solids, either centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes) or filter it through a 0.22 µm syringe filter compatible with the solvent.

-

Dilute the clear supernatant with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC or UPLC method.

-

Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate for each solvent and temperature.

2.2 Data Presentation: Solubility of this compound

The results from the solubility experiments should be organized into a clear table for comparative analysis.

| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) ± SD (n=3) | Solubility (mg/mL) ± SD (n=3) |

| Aqueous Buffers | ||||

| 0.1 N HCl | 1.2 | 25 | Experimental Data | Experimental Data |

| Acetate Buffer | 4.5 | 25 | Experimental Data | Experimental Data |

| Phosphate Buffer | 6.8 | 25 | Experimental Data | Experimental Data |

| PBS | 7.4 | 25 | Experimental Data | Experimental Data |

| PBS | 7.4 | 37 | Experimental Data | Experimental Data |

| Organic/Co-solvents | ||||

| Water | ~7.0 | 25 | Experimental Data | Experimental Data |

| Ethanol | N/A | 25 | Experimental Data | Experimental Data |

| Propylene Glycol | N/A | 25 | Experimental Data | Experimental Data |

| PEG 400 | N/A | 25 | Experimental Data | Experimental Data |

2.3 Visualization: Solubility Determination Workflow

Caption: Workflow for thermodynamic solubility determination.

Stability Assessment and Forced Degradation

Stability testing provides evidence on how the quality of a substance varies over time under the influence of environmental factors.[3] Forced degradation (or stress testing) is conducted to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.[8][9][10] The conditions are typically more severe than those used for accelerated stability testing.[8]

3.1 Experimental Protocol: Forced Degradation Studies

Materials:

-

This compound (as solid and in solution)

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents (Acetonitrile, Methanol, Water)

-

Temperature-controlled ovens/baths

-

Photostability chamber compliant with ICH Q1B guidelines[11]

-

Validated stability-indicating HPLC or UPLC-MS method

General Procedure: For each condition, a solution of this compound (e.g., 1 mg/mL in a suitable solvent) is prepared. A control sample (un-stressed) is analyzed at the beginning (t=0) and alongside stressed samples. The goal is to achieve 5-20% degradation.[12]

1. Hydrolytic Degradation:

-

Acidic: Mix the compound solution with 0.1 M HCl. Store at a controlled temperature (e.g., 60-80 °C).

-

Basic: Mix the compound solution with 0.1 M NaOH. Store at a controlled temperature (e.g., 60-80 °C).

-

Neutral: Mix the compound solution with water. Store at a controlled temperature (e.g., 60-80 °C).

-

Sampling: Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours). Neutralize acidic/basic samples before analysis. Analyze for parent compound concentration and formation of degradants.

2. Oxidative Degradation:

-

Mix the compound solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

-

Store at room temperature or slightly elevated temperature (e.g., 40 °C).

-

Sampling: Withdraw and analyze aliquots at various time points.

3. Thermal Degradation:

-

Expose solid this compound to dry heat in a temperature-controlled oven (e.g., 80 °C or higher, in 10°C increments above accelerated testing).[4]

-

A solution can also be subjected to thermal stress.

-

Sampling: Analyze samples at various time points.

4. Photolytic Degradation (ICH Q1B): [11]

-

Expose solid compound and a solution in a chemically inert, transparent container to a light source.

-

The exposure should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9][11]

-

A dark control sample, wrapped in aluminum foil, should be stored under the same conditions to separate thermal degradation from photolytic effects.

-

Sampling: Analyze the light-exposed and dark control samples after the exposure period.

3.2 Data Presentation: Forced Degradation Summary

Results should be tabulated to summarize the degradation profile under each stress condition.

| Stress Condition | Reagent/Parameters | Time (hours) | % Assay of Parent | % Degradation | No. of Degradants | RRT of Major Degradant(s) |

| Control (t=0) | N/A | 0 | 100.0 | 0.0 | 0 | N/A |

| Acid Hydrolysis | 0.1 M HCl, 80 °C | 24 | Data | Data | Data | Data |

| Base Hydrolysis | 0.1 M NaOH, 60 °C | 12 | Data | Data | Data | Data |

| Neutral Hydrolysis | Water, 80 °C | 24 | Data | Data | Data | Data |

| Oxidation | 3% H₂O₂, 40 °C | 6 | Data | Data | Data | Data |

| Thermal (Solid) | 100 °C | 48 | Data | Data | Data | Data |

| Photolytic (Solid) | ICH Q1B | N/A | Data | Data | Data | Data |

| Photolytic (Soln) | ICH Q1B | N/A | Data | Data | Data | Data |

RRT = Relative Retention Time

3.3 Visualizations: Workflows and Pathways

Caption: General workflow for forced degradation studies.

Caption: Hypothetical degradation pathways for this compound.

Conclusion

This guide provides a systematic approach for determining the solubility and stability of this compound. The successful execution of these protocols will yield crucial data to support formulation development, define appropriate storage and handling conditions, and provide a foundational understanding of the compound's intrinsic chemical properties. The generated data is essential for any research or development program involving this compound, particularly for pharmaceutical applications.

References

- 1. Buy this compound | 843644-23-5 [smolecule.com]

- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 4. database.ich.org [database.ich.org]

- 5. This compound | C10H8F2O | CID 4076431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. This compound | 843644-23-5 [amp.chemicalbook.com]

- 8. biopharminternational.com [biopharminternational.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 11. fda.gov [fda.gov]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

synthesis pathways for 6,8-Difluoro-2-tetralone

An In-depth Technical Guide to the Synthesis of 6,8-Difluoro-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound, a valuable fluorinated building block in medicinal chemistry and drug development. Due to the limited availability of direct, published, step-by-step protocols for this specific molecule, this document outlines a proposed multi-step synthesis based on established and analogous chemical transformations for tetralones. This guide includes detailed, adaptable experimental protocols, tabulated data for key reaction steps, and visualizations of the synthetic pathway to facilitate laboratory application.

Introduction

This compound is a fluorinated bicyclic ketone of significant interest in the synthesis of complex molecular architectures for pharmaceutical applications. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. As such, fluorinated intermediates like this compound are crucial for the development of novel therapeutic agents.

This document details a proposed four-step synthesis commencing from commercially available 3,5-difluorophenylacetic acid. The pathway involves the formation of an acyl chloride, followed by a Friedel-Crafts acylation with ethylene, and subsequent intramolecular cyclization to yield the corresponding 1-tetralone, which is then converted to the target 2-tetralone.

Proposed Synthesis Pathway Overview

The proposed synthetic route to this compound is a four-step process, which is a common strategy for preparing 2-tetralone derivatives.[1][2] The overall transformation is depicted below.

Caption: Proposed overall synthetic route for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the proposed synthesis.

Step 1: Synthesis of 3,5-Difluorophenylacetyl chloride

The initial step involves the conversion of 3,5-difluorophenylacetic acid to its corresponding acyl chloride using thionyl chloride.

References

An In-depth Technical Guide to the Synthesis of 6,8-Difluoro-2-tetralone via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 6,8-Difluoro-2-tetralone, a valuable fluorinated building block in medicinal chemistry and drug development. The synthesis is centered around an intramolecular Friedel-Crafts acylation, a robust and widely utilized reaction for the formation of cyclic ketones. This document details the necessary precursors, reaction steps, and proposed experimental protocols, supported by quantitative data and logical workflow diagrams.

Synthetic Strategy Overview

The synthesis of this compound is strategically designed in a two-step sequence starting from the commercially available 3,5-difluorophenylacetic acid. The core of this approach lies in the formation of an activated acylating agent, 3,5-difluorophenylacetyl chloride, which subsequently undergoes an intramolecular Friedel-Crafts acylation to yield the target tetralone. This method is advantageous due to the high efficiency and regioselectivity often observed in such cyclizations, particularly for the formation of six-membered rings.

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are proposed based on established methodologies for similar chemical transformations. Researchers should exercise standard laboratory safety precautions.

Step 1: Synthesis of 3,5-Difluorophenylacetyl Chloride

This initial step involves the conversion of 3,5-difluorophenylacetic acid to its corresponding acid chloride, which is a more reactive species for the subsequent acylation. Thionyl chloride is a common and effective reagent for this transformation.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,5-Difluorophenylacetic Acid | 172.13 | 10.0 g | 0.058 |

| Thionyl Chloride (SOCl₂) | 118.97 | 10.4 mL (17.3 g) | 0.146 |

| Dry Dichloromethane (DCM) | - | 100 mL | - |

Procedure:

-

To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (nitrogen or argon), add 3,5-difluorophenylacetic acid (10.0 g, 0.058 mol).

-

Add dry dichloromethane (100 mL) to dissolve the acid.

-

Slowly add thionyl chloride (10.4 mL, 0.146 mol) to the solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After completion, allow the mixture to cool to room temperature.

-

Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

The resulting crude 3,5-difluorophenylacetyl chloride, a pale yellow oil, can be used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation to this compound

The crucial ring-closing step is achieved through an intramolecular Friedel-Crafts acylation, catalyzed by a Lewis acid such as aluminum chloride.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,5-Difluorophenylacetyl Chloride | 190.58 | ~11.1 g (crude) | ~0.058 |

| Aluminum Chloride (AlCl₃) | 133.34 | 9.3 g | 0.070 |

| Dry Dichloromethane (DCM) | - | 150 mL | - |

| Crushed Ice | - | 200 g | - |

| 5 M Hydrochloric Acid (HCl) | - | 50 mL | - |

Procedure:

-

In a flame-dried 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (9.3 g, 0.070 mol) in dry dichloromethane (150 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the crude 3,5-difluorophenylacetyl chloride (~11.1 g, ~0.058 mol) in 50 mL of dry dichloromethane and add it to the dropping funnel.

-

Add the acid chloride solution dropwise to the stirred aluminum chloride suspension over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for another 2-3 hours.

-

The reaction is quenched by carefully and slowly pouring the mixture onto 200 g of crushed ice.

-

Add 50 mL of 5 M hydrochloric acid to dissolve the aluminum salts.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL), then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Product Characterization

The final product, this compound, is a solid at room temperature. Its identity and purity should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₀H₈F₂O |

| Molar Mass | 182.17 g/mol |

| CAS Number | 843644-23-5 |

| Appearance | Off-white to pale yellow solid |

| Expected ¹H NMR | Resonances corresponding to aromatic and aliphatic protons. |

| Expected ¹⁹F NMR | Two distinct fluorine signals. |

| Expected Mass Spec | [M]+ at m/z = 182.05 |

Logical Relationship of the Acylation Mechanism

The intramolecular Friedel-Crafts acylation proceeds through the formation of a key acylium ion intermediate, which then undergoes electrophilic aromatic substitution.

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

This guide provides a robust framework for the synthesis of this compound. As with any chemical synthesis, optimization of reaction conditions may be necessary to achieve desired yields and purity.

An In-depth Technical Guide to Selective Fluorination Methods for 2-Tetralone

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. The 2-tetralone scaffold is a prevalent motif in numerous biologically active compounds, making the development of selective fluorination methods for this structure a critical area of research. This technical guide provides a comprehensive overview of the core methodologies for the selective fluorination of 2-tetralone, with a focus on electrophilic and asymmetric approaches. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to aid researchers in the synthesis of novel fluorinated 2-tetralone derivatives.

Electrophilic Fluorination of 2-Tetralone

Electrophilic fluorination is the most widely employed strategy for the introduction of fluorine into the 2-tetralone framework. This approach typically involves the generation of an enol or enolate intermediate, which then reacts with an electrophilic fluorine source.

The regioselectivity of the fluorination of unsymmetrical ketones like 2-tetralone is a key consideration. The reaction can potentially yield both 1-fluoro-2-tetralone and 3-fluoro-2-tetralone. The outcome is influenced by factors such as the nature of the fluorinating agent, the base used for enolate formation, and the reaction conditions. Generally, under thermodynamic control, the more substituted and stable enolate is favored, leading to fluorination at the more substituted α-carbon. Conversely, kinetic control can favor fluorination at the less sterically hindered position.

Key Electrophilic Fluorinating Reagents

A variety of electrophilic N-F reagents are commercially available and have been successfully used for the fluorination of β-tetralone derivatives. The most common include:

-

Selectfluor® (F-TEDA-BF₄): A versatile and easy-to-handle electrophilic fluorinating agent.

-

N-Fluorobisbenzenesulfonimide (NFSI): A neutral and highly effective reagent for the fluorination of a wide range of nucleophiles, including enolates.

The choice of reagent can influence the reaction's efficiency and selectivity.

Asymmetric Electrophilic Fluorination

The synthesis of enantiomerically pure fluorinated 2-tetralones is of significant interest for drug development. This is often achieved through asymmetric catalysis, employing chiral catalysts to control the stereochemical outcome of the fluorination reaction.

Organocatalysis with Cinchona Alkaloids:

Cinchona alkaloids and their derivatives have emerged as powerful organocatalysts for the enantioselective α-fluorination of cyclic ketones. These catalysts can activate the ketone substrate through the formation of a chiral enamine intermediate, which then reacts with the electrophilic fluorine source in a stereocontrolled manner. Combinations of cinchona alkaloids with Selectfluor® have been shown to be effective for the enantioselective fluorination of tetralones and related indanones, achieving high enantiomeric excess (ee).[1]

Phase-Transfer Catalysis:

Chiral phase-transfer catalysts, often derived from cinchona alkaloids, can also be employed for the asymmetric fluorination of β-keto esters and related compounds.[2] These catalysts facilitate the transfer of the enolate from an aqueous or solid phase to the organic phase containing the electrophilic fluorinating agent, within a chiral environment that directs the approach of the fluorinating agent.

Quantitative Data Summary

The following tables summarize the available quantitative data for the selective fluorination of 2-tetralone derivatives. It is important to note that much of the reported data is for substituted 2-tetralones, and yields for the parent compound may vary.

| Substrate | Fluorinating Agent | Catalyst/Conditions | Product(s) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| 2-Aryl-1-tetralones | Selectfluor® | Cinchonine derivatives | 2-Fluoro-2-aryl-1-tetralones | up to >98 | up to 74 | [3] |

| Indanones and Tetralones | Selectfluor® | DHQB | α-Fluorinated products | - | up to 91 | [1] |

| Cyclic Ketones | NFSI | Primary amine functionalized Cinchona alkaloid | α-Fluorinated ketones | 62-87 | 95-99 | [4][5][6] |

Experimental Protocols

General Procedure for the Organocatalytic α-Fluorination of a Cyclic Ketone

This protocol is a general guideline for the asymmetric fluorination of cyclic ketones using a primary amine organocatalyst and an electrophilic fluorine source.[7]

Materials:

-

Cyclic ketone (e.g., 2-tetralone) (1.0 equiv)

-

Primary amine organocatalyst (e.g., Cinchona alkaloid derivative) (0.1 equiv)

-

Electrophilic fluorinating agent (e.g., NFSI) (1.1 equiv)

-

Solvent (e.g., CHCl₃)

Procedure:

-

To a vial, add the cyclic ketone (1.0 equiv), the primary amine organocatalyst (0.1 equiv), and the solvent.

-

Stir the mixture at room temperature for 5 minutes.

-

Add the electrophilic fluorinating agent (1.1 equiv) in one portion.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the desired α-fluorinated ketone.

Visualizations of Reaction Pathways and Workflows

Electrophilic Fluorination of 2-Tetralone via Enolate Intermediate

Caption: General pathway for the electrophilic fluorination of 2-tetralone.

Asymmetric Organocatalytic Fluorination Workflow

Caption: Workflow for asymmetric fluorination using a chiral organocatalyst.

Proposed Transition State for Cinchona Alkaloid-Catalyzed Fluorination

Caption: Simplified model of the transition state in organocatalytic fluorination.

Conclusion

The selective fluorination of 2-tetralone is a rapidly evolving field with significant implications for drug discovery and development. Electrophilic fluorination, particularly through asymmetric organocatalysis, offers a powerful and versatile approach to introduce fluorine with high levels of stereocontrol. This guide provides a foundational understanding of the key methods, reagents, and mechanistic principles involved. Further research into developing more efficient, regioselective, and scalable fluorination protocols for the parent 2-tetralone scaffold will undoubtedly continue to be a priority in synthetic organic chemistry.

References

- 1. Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tetralone synthesis [organic-chemistry.org]

- 5. The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 7. researchgate.net [researchgate.net]

Unraveling the Molecular Maze: A Technical Guide to the Presumed Mechanism of Action of 6,8-Difluoro-2-tetralone

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

6,8-Difluoro-2-tetralone is a synthetic, fluorinated derivative of the tetralone scaffold, a core structure in a variety of biologically active compounds. While direct and extensive research into the specific mechanism of action of this compound is not yet publicly available, this technical guide aims to provide a comprehensive overview of its presumed molecular interactions and biological effects. By examining the activities of structurally related tetralone derivatives and the influence of fluorine substitution, we can infer a plausible mechanism of action for this compound. This guide summarizes potential biological targets, relevant signaling pathways, and detailed experimental protocols for the characterization of its activity.

Introduction: The Tetralone Scaffold and the Role of Fluorine

The tetralone ring system is a recurring motif in a multitude of natural products and synthetic molecules exhibiting a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity to target proteins.[4][5] The presence of two fluorine atoms at the 6 and 8 positions of the 2-tetralone core in this compound is anticipated to significantly modulate its electronic properties and, consequently, its biological activity.[4]

Inferred Mechanism of Action of this compound

Due to a lack of direct studies on this compound, its mechanism of action is inferred from the known biological activities of analogous tetralone derivatives. The following sections outline the most probable molecular targets and signaling pathways.

Inhibition of Macrophage Migration Inhibitory Factor (MIF)

Macrophage Migration Inhibitory Factor (MIF) is a pro-inflammatory cytokine implicated in a range of inflammatory diseases.[6] Several tetralone derivatives have been identified as inhibitors of the tautomerase activity of MIF.[6] It is plausible that this compound also acts as an inhibitor of MIF, which would lead to a downstream anti-inflammatory response.

Presumed Signaling Pathway of this compound via MIF Inhibition

Caption: Presumed MIF inhibition by this compound.

Inhibition of Monoamine Oxidases (MAOs)

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines and are important targets in the treatment of neurodegenerative diseases and depression.[7] Tetralone derivatives have been investigated as MAO inhibitors.[8] The electron-withdrawing nature of the fluorine atoms in this compound could influence its interaction with the flavin cofactor in the active site of MAOs, potentially leading to their inhibition.

Hypothesized MAO Inhibition by this compound

Caption: Hypothesized inhibition of MAO-A and MAO-B.

Modulation of Retinoic Acid Metabolism

Retinoic acid homeostasis, crucial for cell proliferation and differentiation, is regulated by cytochrome P450 enzymes of the CYP26 family.[9] Some tetralone derivatives have been shown to inhibit these enzymes, leading to an increase in intracellular retinoic acid levels.[9][10] This suggests a potential anticancer mechanism for this compound.

Quantitative Data for Structurally Related Compounds

While no specific quantitative data for this compound has been found, the following table summarizes the inhibitory activities of some analogous tetralone derivatives against various targets.

| Compound Class | Target | IC50 Value | Reference |

| 2-Benzyltetralone Derivatives | Retinoic Acid Metabolizing Enzymes | 0.5 - 0.8 µM | [10] |

| 2-(4-Hydroxybenzyl)-6-methoxytetralone | MCF-7 CYP26A1 | 7 µM | [9] |

| Unsaturated Benzylidene Precursor of above | MCF-7 CYP26A1 | 5 µM | [9] |

| Tetrahydronapthalene Derivative | Human DGAT1 | 5.1 µM | [11] |

| Tetralone Derivative | Human DGAT1 | 2.8 µM | [11] |

| E-2-phenylmethylene-1-indanone | MIF Tautomerase | 82.8 µM | [6] |

| E-2-phenylmethylene-1-tetralone | MIF Tautomerase | 127 µM | [6] |

Detailed Experimental Protocols

The following are detailed protocols for key experiments that would be essential for characterizing the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[12][13][14][15]

Workflow for MTT Assay

Caption: General workflow for an MTT cell viability assay.

Protocol:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle-treated and untreated controls.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100.

MIF Tautomerase Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the tautomerase activity of MIF.[6][16][17][18][19][20]

Protocol:

-

Reagent Preparation: Prepare a solution of recombinant human MIF (e.g., 100 nM) in an appropriate buffer (e.g., 50 mM Bis-Tris, pH 6.2). Prepare a stock solution of the substrate, L-dopachrome methyl ester.

-

Inhibitor Incubation: In a 96-well plate, incubate the MIF enzyme with various concentrations of this compound for a defined period (e.g., 15 minutes) at room temperature.

-

Enzymatic Reaction: Initiate the reaction by adding the L-dopachrome methyl ester substrate to each well.

-

Absorbance Measurement: Immediately monitor the decrease in absorbance at 475 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of MAO-A and MAO-B isoforms.[7][8][21][22]

Protocol:

-

Enzyme and Substrate Preparation: Use commercially available recombinant human MAO-A and MAO-B. Kynuramine and benzylamine can be used as substrates for MAO-A and MAO-B, respectively.

-

Inhibitor Incubation: Pre-incubate the MAO enzyme with various concentrations of this compound in a suitable buffer.

-

Reaction Initiation: Start the reaction by adding the respective substrate.

-

Detection: The formation of the product can be monitored spectrophotometrically or fluorometrically. For example, the oxidation of kynuramine by MAO-A produces 4-hydroxyquinoline, which can be detected at 316 nm.

-

Data Analysis: Calculate the IC50 value by measuring the enzyme activity at different inhibitor concentrations.

CYP26A1 Inhibition Assay

This assay evaluates the potential of a compound to inhibit the retinoic acid-metabolizing enzyme CYP26A1.[9][23][24][25][26]

Protocol:

-

System Preparation: Use human liver microsomes or recombinant CYP26A1 enzyme.

-

Inhibitor Incubation: Pre-incubate the enzyme preparation with a range of concentrations of this compound.

-

Substrate Addition: Add all-trans retinoic acid as the substrate.

-

Metabolite Quantification: After a specific incubation time, stop the reaction and quantify the formation of the primary metabolite, 4-hydroxy-retinoic acid, using LC-MS/MS.

-

Data Analysis: Determine the IC50 value by plotting the inhibition of metabolite formation against the inhibitor concentration.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural features of this compound and the known bioactivities of related tetralone derivatives strongly suggest its potential as a modulator of key biological pathways involved in inflammation, neurodegeneration, and cancer. The presence of fluorine atoms is likely to enhance its pharmacological properties.

Future research should focus on the systematic evaluation of this compound using the experimental protocols outlined in this guide. Specifically, determining its inhibitory constants against MIF, MAO-A, MAO-B, and CYP26A1, as well as assessing its cytotoxic effects on various cancer cell lines, will be crucial in elucidating its precise mechanism of action and therapeutic potential. Such studies will provide the necessary data to validate the inferred mechanisms and pave the way for its potential development as a novel therapeutic agent.

References

- 1. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. evotec.com [evotec.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Novel tetralone-derived retinoic acid metabolism blocking agents: synthesis and in vitro evaluation with liver microsomal and MCF-7 CYP26A1 cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. broadpharm.com [broadpharm.com]

- 16. Inactivation of Tautomerase Activity of Macrophage Migration Inhibitory Factor by Sulforaphane: A Potential Biomarker for Anti-inflammatory Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. Discovery of Novel Inhibitors of the Tautomerase Activity of Macrophage Migration Inhibitory Factor (MIF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Protocol for purification and enzymatic characterization of members of the human macrophage migration inhibitory factor superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Tautomerase-Null Macrophage Migration-Inhibitory Factor (MIF) Gene Knock-In Mouse Model Reveals That Protein Interactions and Not Enzymatic Activity Mediate MIF-Dependent Growth Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. resources.bio-techne.com [resources.bio-techne.com]

- 23. Development and validation of CYP26A1 inhibition assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Development and validation of CYP26A1 inhibition assay for high-throughput screening | Semantic Scholar [semanticscholar.org]

- 26. Development and validation of CYP26A1 inhibition assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 6,8-Difluoro-2-tetralone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 6,8-Difluoro-2-tetralone as a versatile building block in medicinal chemistry. The strategic incorporation of fluorine atoms into the tetralone scaffold can significantly enhance the metabolic stability and binding affinity of derivative compounds, making it a valuable starting material for the development of novel therapeutic agents.

Introduction

This compound is a fluorinated derivative of 2-tetralone, a bicyclic aromatic ketone. Its chemical structure consists of a fused benzene and cyclohexanone ring system with two fluorine atoms at the 6 and 8 positions.[1] This substitution pattern creates a unique electronic environment that influences the molecule's reactivity and imparts favorable pharmacokinetic properties to its derivatives. Research has shown that compounds derived from the tetralone scaffold exhibit a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1] The fluorine substituents in this compound can increase the lipophilicity and metabolic stability of drug candidates, potentially leading to improved oral bioavailability and a longer duration of action.

Synthesis of this compound

The synthesis of this compound can be achieved through methods such as Friedel-Crafts acylation followed by cyclization.[1]

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol describes a potential synthetic route based on the principles of the Friedel-Crafts reaction.

Materials:

-

1,3-Difluorobenzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Toluene

-

Thionyl chloride (SOCl₂)

-

Pyridine

Procedure:

-

Friedel-Crafts Acylation:

-

To a stirred suspension of anhydrous AlCl₃ in anhydrous DCM at 0 °C, add succinic anhydride in portions.

-

Slowly add 1,3-difluorobenzene to the mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture into a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 3-(2,4-difluorobenzoyl)propanoic acid.

-

-

Reduction of the Ketone:

-

The keto-acid obtained in the previous step is reduced using a suitable method like Clemmensen or Wolff-Kishner reduction to yield 4-(2,4-difluorophenyl)butanoic acid.

-

-

Intramolecular Cyclization (Friedel-Crafts Acylation):

-

Treat the 4-(2,4-difluorophenyl)butanoic acid with thionyl chloride to form the corresponding acid chloride.

-

The crude acid chloride is then cyclized using a Lewis acid like AlCl₃ in an inert solvent (e.g., DCM or nitrobenzene) to afford 6,8-Difluoro-1-tetralone.

-

-

Conversion to this compound:

-

The conversion of the 1-tetralone to the 2-tetralone can be achieved through a multi-step process involving reduction to the alcohol, elimination to the dihydronaphthalene, and subsequent oxidation. A more direct method involves bromination at the 2-position followed by dehydrobromination and tautomerization.

-

Applications in Medicinal Chemistry

Antimicrobial Agents

Derivatives of the tetralone scaffold have demonstrated significant potential as antimicrobial agents. The introduction of fluorine atoms can enhance this activity.

A series of novel tetralone derivatives containing an aminoguanidinium moiety were synthesized and evaluated for their antibacterial activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). Several of these compounds exhibited potent activity, particularly against Gram-positive bacteria.

Table 1: Antimicrobial Activity of Tetralone Derivatives

| Compound | S. aureus (ATCC 29213) MIC (µg/mL) | S. aureus (MRSA-2) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) |

| 2D | 0.5 | 1 | >32 |

| Vancomycin | 1 | 1 | - |

| Levofloxacin | ≤1 | ≤1 | ≤1 |

Data extracted from a study on novel tetralone derivatives.[2]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

-

Mueller-Hinton broth (MHB)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Test compounds dissolved in dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a bacterial suspension in MHB and adjust the turbidity to a 0.5 McFarland standard.

-

Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

-

Inoculate each well with the bacterial suspension.

-

Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram 1: General Workflow for Antimicrobial Screening

Caption: Workflow for determining the antimicrobial activity of test compounds.

Anticancer Agents

Chalcone derivatives of dihydronaphthalenone have been investigated for their cytotoxic activity against various cancer cell lines. The fluorinated analogues are of particular interest.

Table 2: Cytotoxic Activity of Dihydronaphthalenone Chalconoid Derivatives (IC₅₀ in µM)

| Compound | K562 (Leukemia) | HT-29 (Colon) | MCF-7 (Breast) |

| P1 (4-OCH₃) | 7.1 ± 0.5 | 10.5 ± 0.9 | 28.9 ± 5.1 |

| P3 (3-NO₂) | 11.2 ± 1.1 | 8.0 ± 0.4 | 15.6 ± 1.8 |

| P4 (3-F) | 26.4 ± 1.8 | 20.2 ± 2.3 | 43.7 ± 4.1 |

| Cisplatin | 9.1 ± 1.7 | - | - |

Data from a study on dihydronaphthalenone chalconoid derivatives.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

-

Human cancer cell lines (e.g., K562, HT-29, MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

96-well cell culture plates

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-